molecular formula C11H26N2 B8470868 N~1~,N~1~-Dibutylpropane-1,2-diamine CAS No. 88228-83-5

N~1~,N~1~-Dibutylpropane-1,2-diamine

Cat. No.: B8470868
CAS No.: 88228-83-5
M. Wt: 186.34 g/mol
InChI Key: LIVRFXLUVXRPEX-UHFFFAOYSA-N
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Description

N¹,N¹-Dibutylpropane-1,2-diamine is a branched aliphatic diamine featuring a propane-1,2-diamine backbone with two butyl groups attached to the primary nitrogen (N¹) (Figure 1). The dibutyl variant is hypothesized to exhibit enhanced lipophilicity compared to shorter-chain analogs, making it suitable for applications in surfactant chemistry or as a ligand in coordination complexes.

Properties

CAS No.

88228-83-5

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

1-N,1-N-dibutylpropane-1,2-diamine

InChI

InChI=1S/C11H26N2/c1-4-6-8-13(9-7-5-2)10-11(3)12/h11H,4-10,12H2,1-3H3

InChI Key

LIVRFXLUVXRPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

The propane-1,2-diamine scaffold is versatile, with substituent groups dictating reactivity, solubility, and functional applications. Below is a detailed comparison with key analogs:

Structural and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Key Properties
N¹,N¹-Dibutylpropane-1,2-diamine Not provided C₁₁H₂₆N₂ (hypothesized) ~186.34 (calc.) Two n-butyl groups on N¹ High lipophilicity, liquid at RT (inferred)
N,N-dibenzylpropane-1,2-diamine 42164-56-7 C₁₇H₂₂N₂ 254.38 Benzyl groups on N¹ and N² Crystalline solid, aromatic π-interactions
N¹-benzyl-N²,N²-diethylpropane-1,2-diamine 6653-74-3 C₁₄H₂₄N₂ 220.35 Benzyl on N¹, diethyl on N² Moderate polarity, used in catalysis
N¹-[2-(Dimethylamino)ethyl]-2-methylpropane-1,2-diamine 162707-52-0 C₈H₂₀N₄ 172.27 Branched methyl, dimethylaminoethyl Enhanced basicity, chelating agent
N,N-Diisopropyl ethylenediamine N/A C₈H₂₀N₂ 144.26 Diisopropyl on ethylenediamine Steric hindrance, low solubility in water

Key Observations :

  • Basicity: Substituents like dimethylaminoethyl (in 162707-52-0) enhance nitrogen basicity, favoring metal coordination .
  • Steric Effects : Diisopropyl groups in ethylenediamine derivatives hinder nucleophilic attack, reducing reactivity in certain reactions .
Analytical Characterization
  • NMR Spectroscopy : provides ¹H NMR data for N¹-(benzothiazol-2-yl)-N¹,N²-diethylpropane-1,2-diamine , showing distinct shifts for ethyl (δ 1.2–1.4 ppm) and benzothiazolyl protons (δ 7.2–8.1 ppm) . The dibutyl analog would exhibit upfield shifts for butyl CH₂ groups (δ 0.8–1.5 ppm).
  • Mass Spectrometry : LC-QTOF methods () are critical for identifying degradation products or nitro derivatives, relevant for stability studies of aliphatic diamines .

Research Findings and Industrial Relevance

  • Synthetic Utility : Symmetrical diamines like N,N-dibenzylpropane-1,2-diamine are synthesized via alkylation of propane-1,2-diamine, a route adaptable to dibutyl derivatives .
  • Thermal Stability : highlights that nitro derivatives of propane-1,2-diamine decompose above 55°C, suggesting that the dibutyl variant’s stability under high temperatures requires empirical verification .
  • Material Science : Branched analogs (e.g., 162707-52-0) are explored in polymer crosslinking, while dibutyl derivatives may serve as surfactants or corrosion inhibitors .

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